molecular formula C17H30N2O2 B12716200 1-(N-(1,8-Epoxy-p-menth-2-yl)glycyl)piperidine CAS No. 93812-75-0

1-(N-(1,8-Epoxy-p-menth-2-yl)glycyl)piperidine

Katalognummer: B12716200
CAS-Nummer: 93812-75-0
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: QQKRQMXISYXJBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 1319329 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

The preparation of BRN 1319329 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

BRN 1319329 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

BRN 1319329 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of BRN 1319329 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

BRN 1319329 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and reactivity. BRN 1319329 stands out due to its specific properties and applications that make it valuable in various fields.

Eigenschaften

CAS-Nummer

93812-75-0

Molekularformel

C17H30N2O2

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-piperidin-1-yl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]ethanone

InChI

InChI=1S/C17H30N2O2/c1-16(2)13-7-8-17(3,21-16)14(11-13)18-12-15(20)19-9-5-4-6-10-19/h13-14,18H,4-12H2,1-3H3

InChI-Schlüssel

QQKRQMXISYXJBB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(O1)(C(C2)NCC(=O)N3CCCCC3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.